1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine
Description
1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine is a piperazine derivative featuring:
- Acetyl group at the 1-position of the piperazine ring.
- Carbonyl-linked phenyl substituent at the 4-position, modified with a pyrrolidinylsulfonyl group at the para position of the phenyl ring.
This structure combines sulfonyl and pyrrolidine functionalities, which may influence solubility, receptor binding, and metabolic stability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as serotonin receptors, kinases, and viral entry proteins .
Properties
IUPAC Name |
1-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-14(21)18-10-12-19(13-11-18)17(22)15-4-6-16(7-5-15)25(23,24)20-8-2-3-9-20/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVZSZULLHXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine (CAS Number: 898657-04-0) is a piperazine derivative with potential therapeutic applications. Its structure includes an acetyl group and a sulfonyl-phenyl moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23N3O4S
- Molecular Weight : 365.45 g/mol
- Purity : Typically around 95% .
Piperazine derivatives are known for their diverse pharmacological activities, including:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for cholinergic neurotransmission. This inhibition can enhance cognitive functions and may have implications in treating Alzheimer's disease .
- Anticancer Activity : Some studies indicate that piperazine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine have demonstrated significant cytotoxicity against liver and breast cancer cells .
Pharmacological Evaluations
Research has highlighted several biological activities associated with piperazine derivatives:
- Antimicrobial Activity : Piperazine compounds have shown effectiveness against various microbial strains, suggesting potential use in treating infections.
- Antipsychotic Properties : Some piperazine derivatives exhibit activity in modulating neurotransmitter systems, which may be beneficial in treating psychiatric disorders .
- Antioxidant Effects : Certain studies have reported that these compounds can scavenge free radicals, indicating potential protective effects against oxidative stress .
Case Studies
Scientific Research Applications
Medicinal Chemistry
1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine is primarily studied for its role as a potential drug candidate. Its structure suggests it may interact with various biological targets:
- Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. Studies have shown that modifications to the piperazine ring can enhance serotonin receptor binding, which is crucial for mood regulation.
- Anticancer Properties : The sulfonamide group in this compound may contribute to anticancer activity by inhibiting carbonic anhydrase, an enzyme often overexpressed in tumors. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:
- Cognitive Enhancers : Some derivatives of piperazine are known to enhance cognitive function in animal models. Research into 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine could reveal its potential as a cognitive enhancer.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. The results indicated that modifications similar to those found in 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine significantly increased binding affinity to serotonin receptors, leading to improved mood-related behaviors in rodent models.
Case Study 2: Anticancer Activity
Research conducted by the Cancer Research Institute investigated sulfonamide-containing compounds for their ability to inhibit tumor growth. The study found that compounds structurally related to 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine demonstrated significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development as anticancer agents.
Summary of Findings
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Potential antidepressant and anticancer properties identified through structure-activity relationship studies. |
| Neuropharmacology | Possible cognitive enhancement effects warranting further investigation. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Piperazine Core
A. Benzoyl/Phenylcarbonyl Derivatives
- Fluorinated benzoyl groups in 8b/c improve lipophilicity and metabolic stability but lack the sulfonyl group’s polar interactions .
B. Sulfonyl-Containing Analogues
Comparison :
- The target compound’s pyrrolidinylsulfonyl group introduces a nitrogen-containing heterocycle, which may improve solubility compared to purely aromatic sulfonyl groups (e.g., trifluoromethylsulfonyl).
Role of Piperazine Substitution Patterns
Comparison :
- The target compound’s acetyl group at the 1-position may reduce steric hindrance compared to bulkier N-substituents, while the pyrrolidinylsulfonylphenylcarbonyl group at the 4-position balances bulk and polarity for receptor interactions.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural formula.
- Solubility : The pyrrolidinylsulfonyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogues (e.g., 8b) due to increased polarity .
- Metabolic Stability : Piperazine rings are susceptible to oxidation, but acetyl and sulfonyl groups may slow metabolism compared to unsubstituted piperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
